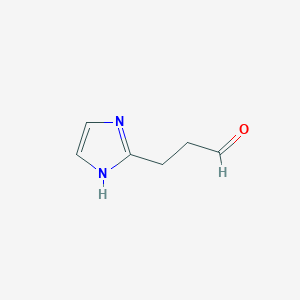

3-(1H-imidazol-2-yl)propanal

Description

Contextual Significance within Organic Synthesis and Methodologies

While specific, dedicated syntheses of 3-(1H-imidazol-2-yl)propanal are not widely detailed in published research, its formation can be logically inferred from established organic chemistry principles. A primary and plausible route to obtain this aldehyde is through the controlled oxidation of its corresponding primary alcohol, 3-(1H-imidazol-2-yl)propan-1-ol. evitachem.com The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, and various reagents are suitable for this purpose, particularly those that minimize over-oxidation to the carboxylic acid. smolecule.com

The true significance of this compound in organic synthesis lies in its role as a bifunctional building block. The aldehyde group is highly susceptible to nucleophilic attack and can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Reductive amination to form substituted amines.

Wittig reactions to generate unsaturated derivatives.

Aldol (B89426) condensations to create larger, more complex structures.

Simultaneously, the imidazole (B134444) ring, with its unique electronic properties and ability to act as a ligand or base, offers another site for chemical modification. researchgate.net This dual reactivity makes the compound a versatile intermediate for constructing diverse molecular architectures.

Interdisciplinary Relevance across Chemical Sciences

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes. evitachem.comresearchgate.net Derivatives of imidazole are known to possess a wide spectrum of biological activities, including antifungal and antimicrobial properties. evitachem.comresearchgate.net

Consequently, this compound holds considerable interdisciplinary relevance as a precursor for the synthesis of novel, biologically active agents. Its ability to serve as a scaffold allows for the systematic modification of its structure to explore structure-activity relationships. Researchers in medicinal chemistry can utilize this aldehyde to synthesize libraries of new imidazole-containing compounds for screening against various biological targets, such as fungal enzymes or bacterial proteins. evitachem.comresearchgate.net The imidazole ring is known to interact with targets like cytochrome P450 enzymes, a mechanism central to the action of many antifungal drugs. evitachem.com

Scope and Objectives of Current Academic Investigation

Current academic research does not appear to be heavily focused on this compound as a final target molecule. Instead, its investigation is implicitly embedded within broader synthetic programs aimed at creating more elaborate imidazole-based compounds. The primary objectives of such research would include:

Development of Synthetic Intermediates: The main focus is on using the compound as a transient intermediate that is generated and consumed in a multi-step synthetic sequence.

Access to Novel Derivatives: Academic efforts are directed toward leveraging its reactive aldehyde function to forge new chemical bonds and introduce diverse substituents, thereby creating novel derivatives that are not easily accessible through other means.

Exploration of Biological Activity: A key objective in related medicinal chemistry studies is the synthesis of derivatives for biological evaluation. For instance, research programs may aim to combine the 2-substituted imidazole core with other pharmacophores to develop new therapeutic candidates. researchgate.netknmu.edu.ua

Table 2: Related Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Role/Significance |

|---|---|---|

| 3-(1H-imidazol-2-yl)propan-1-ol | C₆H₁₀N₂O | Precursor to this compound via oxidation. evitachem.com |

| 3-(1H-Imidazol-2-yl)propanoic acid | C₆H₈N₂O₂ | Potential over-oxidation product of this compound. bldpharm.com |

Structure

3D Structure

Properties

CAS No. |

916511-15-4 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)propanal |

InChI |

InChI=1S/C6H8N2O/c9-5-1-2-6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8) |

InChI Key |

JJMTYUUFWCZEAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Imidazol 2 Yl Propanal

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby revealing potential synthetic pathways. For 3-(1H-imidazol-2-yl)propanal, the primary disconnections are made across the bonds forming the imidazole (B134444) ring and the carbon-carbon bond linking the side chain to the heterocyclic core.

A logical retrosynthetic approach is based on the widely used Debus-Radziszewski imidazole synthesis. wikipedia.orgwikipedia.org This disconnection strategy simplifies the target molecule into three key precursors:

A 1,2-dicarbonyl compound, such as glyoxal (B1671930) .

A source of nitrogen, typically ammonia (B1221849) .

An aldehyde component that will form the C2 position of the imidazole ring, in this case, an equivalent of 3-oxopropanal .

Due to the reactivity of the aldehyde group in 3-oxopropanal, a protected precursor is often employed to prevent unwanted side reactions during ring formation. A suitable choice is 3,3-dimethoxypropanal or another acetal-protected derivative. The aldehyde functionality can then be revealed in a final deprotection step. This identifies the key precursors as glyoxal, ammonia, and an acetal (B89532) of 3-oxopropanal.

Classical Synthetic Routes and Reaction Conditions

Classical methods for synthesizing substituted imidazoles have been established for over a century and provide a robust foundation for constructing this compound. These routes typically involve multi-step sequences that build the heterocyclic ring from acyclic precursors.

The Debus-Radziszewski synthesis, first reported in the 19th century, is a cornerstone of imidazole chemistry. pharmaguideline.comtsijournals.comresearchgate.net It is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring. wikipedia.org

For the synthesis of this compound, this reaction would proceed as follows:

Step 1: Condensation. Glyoxal, 3,3-dimethoxypropanal (the protected aldehyde precursor), and ammonia are reacted in a suitable solvent, such as methanol (B129727) or ethanol (B145695). This one-pot reaction forms the substituted imidazole ring.

Step 2: Deprotection. The resulting intermediate, 2-(2,2-dimethoxyethyl)-1H-imidazole, is subjected to acidic hydrolysis to remove the acetal protecting group, yielding the final product, this compound.

Other classical methods for imidazole ring construction include the Wallach synthesis, which utilizes N,N'-disubstituted oxamides, and the Marckwald synthesis for producing 2-mercaptoimidazoles, though these are generally less direct for the target molecule. pharmaguideline.com

The primary challenge in synthesizing this compound is the management of the reactive aldehyde functional group. Direct use of 3-oxopropanal in a Debus-Radziszewski reaction could lead to self-condensation or other side reactions. Therefore, a protection-deprotection strategy is essential.

Protection: The aldehyde is typically protected as an acetal (e.g., dimethyl or diethyl acetal). This protecting group is stable under the basic or neutral conditions of the imidazole ring formation.

Introduction: The protected propanal synthon (e.g., 3,3-dimethoxypropanal) is incorporated during the initial ring-forming condensation reaction.

Deprotection: The final step involves the removal of the acetal group. This is typically achieved by treatment with an aqueous acid (e.g., dilute hydrochloric acid), which hydrolyzes the acetal to regenerate the aldehyde.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed Debus-Radziszewski synthesis, several parameters can be adjusted. researchgate.netnih.gov

| Parameter | Condition | Purpose |

| Catalyst | Lewis acids (e.g., ZnCl₂) or copper salts (e.g., CuI). rsc.org | To increase the rate of condensation and improve yields. |

| Solvent | Polar protic solvents like ethanol or methanol are common. Aprotic solvents such as DMF or DMSO can also be used. rsc.org | To ensure solubility of reactants and facilitate the reaction. |

| Temperature | Reactions are often run at elevated temperatures (reflux) to drive the condensation. | To overcome the activation energy of the reaction. |

| Reaction Time | Typically ranges from a few hours to 24 hours. | To allow the reaction to proceed to completion. |

| Stoichiometry | An excess of ammonia is often used. | To drive the equilibrium towards product formation. |

Systematic screening of these variables allows for the development of a high-yielding and selective synthesis. For example, studies on related imidazole syntheses have shown that changing the solvent from methanol to ethanol or using specific catalysts can significantly impact the outcome. researchgate.netrsc.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches are guided by the principles of green chemistry and have been successfully applied to the synthesis of imidazole derivatives.

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be readily applied to the synthesis of this compound. nih.govjipbs.com

Multi-component Reactions (MCRs): The Debus-Radziszewski synthesis is inherently a multi-component reaction, which is a key tenet of green chemistry. MCRs improve atom economy and reduce the number of synthetic steps and purification procedures. nih.gov

Green Solvents: Traditional syntheses often use volatile organic compounds. Modern approaches favor the use of greener solvents like water, ethanol, or ionic liquids. jipbs.commdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have emerged as powerful tools in organic synthesis. researchgate.netmdpi.comorientjchem.org These methods can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions.

Catalysis: The use of reusable heterogeneous catalysts, such as zeolites or polymer-supported catalysts, simplifies product purification and reduces waste compared to homogeneous catalysts. nih.gov Biocatalysts, like lemon juice, have also been explored for imidazole synthesis, offering a non-toxic and biodegradable option. jipbs.com

A potential green synthesis of this compound could involve a one-pot, microwave-assisted reaction of glyoxal, 3,3-dimethoxypropanal, and ammonium (B1175870) acetate (B1210297) (as a solid source of ammonia) in ethanol, potentially using a recyclable solid acid catalyst. This approach would align with multiple green chemistry principles, offering a more sustainable route to the target molecule.

| Green Chemistry Principle | Application in Imidazole Synthesis |

| Waste Prevention | One-pot multi-component reactions minimize intermediate isolation and purification steps. |

| Atom Economy | Condensation reactions have high atom economy as the main byproduct is water. |

| Less Hazardous Synthesis | Use of non-toxic catalysts (e.g., biocatalysts) and benign solvents (e.g., water, ethanol). jipbs.com |

| Energy Efficiency | Microwave or ultrasonic irradiation significantly reduces reaction times and energy consumption. mdpi.comorientjchem.org |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials. |

| Catalysis | Employing reusable solid catalysts (e.g., zeolites) to minimize waste. nih.gov |

By integrating these modern and sustainable practices, the synthesis of this compound can be achieved in a manner that is not only efficient but also environmentally responsible.

Catalyst-Free or Organocatalytic Routes

The development of synthetic routes that circumvent the need for traditional metal catalysts is a cornerstone of green chemistry. These approaches not to only mitigate environmental impact but also simplify purification processes.

In the realm of imidazole synthesis, catalyst-free methods often rely on multicomponent reactions conducted under elevated temperatures. For instance, a one-pot, three-component condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt can yield substituted imidazoles. jocpr.com While a direct catalyst-free synthesis of this compound has not been extensively reported, the foundational principles of these reactions offer a viable pathway. Such a strategy would likely involve the reaction of a suitable glyoxal derivative, 3-oxopropanal, and a source of ammonia. The reaction conditions, particularly temperature and solvent, would be critical parameters to optimize for achieving a successful synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical transformations, presents another promising avenue. Imidazole itself and its derivatives have been employed as organocatalysts in various reactions, showcasing their ability to activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst. ias.ac.in The application of organocatalysts to the synthesis of this compound could involve the activation of precursor molecules to facilitate the key bond-forming steps of the imidazole ring formation. The choice of organocatalyst would be paramount and would depend on the specific synthetic strategy employed.

A comparative overview of general catalyst-free and organocatalytic approaches to imidazole synthesis is presented in the table below.

| Methodology | Key Features | Potential Application to this compound Synthesis |

| Catalyst-Free Multicomponent Reaction | One-pot synthesis, high atom economy, often requires elevated temperatures. jocpr.com | Reaction of a glyoxal derivative, 3-oxopropanal, and an ammonia source. |

| Organocatalysis | Use of small organic molecules as catalysts, mild reaction conditions, high enantioselectivity possible. nih.gov | Activation of precursors for imidazole ring formation using an appropriate organocatalyst. |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering enhanced safety, scalability, and process control compared to traditional batch methods. The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals has been a subject of intense research. beilstein-journals.org

For the synthesis of this compound, a continuous flow process could offer significant advantages. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and purity. Furthermore, the small reactor volumes inherent in flow systems can mitigate safety concerns associated with potentially exothermic reactions. nih.gov

A hypothetical multi-step continuous flow synthesis of this compound could involve the sequential introduction of reactants into a series of interconnected microreactors, with in-line purification and analysis to monitor the reaction progress in real-time. nih.gov This approach would not only streamline the synthesis but also facilitate rapid optimization of reaction conditions.

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |

| Scalability | Often challenging and requires process re-optimization. | More straightforward by extending operation time or "numbering-up" reactors. |

| Safety | Higher risk with large volumes of hazardous materials. | Enhanced safety due to small reactor volumes and better heat dissipation. beilstein-journals.org |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |

| Reproducibility | Can be variable between batches. | High reproducibility and consistency. |

Novel Synthetic Pathways and Mechanistic Elucidation

The quest for more efficient and sustainable synthetic methods continually drives the exploration of unconventional reaction technologies and deeper mechanistic understanding through computational modeling.

Exploration of Unconventional Reaction Technologies

Beyond traditional synthetic methods, unconventional technologies such as microwave irradiation, ultrasound, and mechanochemistry are being increasingly explored to drive chemical reactions. These techniques can often lead to significantly reduced reaction times, increased yields, and access to chemical transformations that are not feasible under conventional heating.

For the synthesis of this compound, microwave-assisted organic synthesis (MAOS) could be a particularly attractive option. The rapid and uniform heating provided by microwaves can accelerate the rate of reaction, potentially enabling the synthesis to be carried out under milder conditions and in shorter timeframes.

Computational Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the outcome of chemical reactions. Techniques such as Density Functional Theory (DFT) can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the role of catalysts. researchgate.net

In the context of synthesizing this compound, computational modeling could be employed to:

Investigate the mechanism of imidazole ring formation under different reaction conditions (e.g., catalyst-free vs. organocatalytic).

Predict the most favorable reaction pathway and identify potential side reactions.

Aid in the rational design of more efficient catalysts or reaction conditions.

By combining experimental studies with computational modeling, a more comprehensive understanding of the synthesis of this compound can be achieved, paving the way for the development of more robust and efficient synthetic methodologies.

Chemical Reactivity and Transformative Potential of 3 1h Imidazol 2 Yl Propanal

Reactivity of the Aldehyde Moiety

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This feature is the basis for its most common and synthetically useful reactions.

Nucleophilic addition is a hallmark reaction of aldehydes. The partially positive carbonyl carbon is readily attacked by a variety of nucleophiles. youtube.com This process can be catalyzed by either acid or base. In base-catalyzed mechanisms, a strong nucleophile directly attacks the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. youtube.com In acid-catalyzed mechanisms, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com

For 3-(1H-imidazol-2-yl)propanal, these reactions lead to the formation of a diverse range of products. For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would result in the formation of secondary alcohols. Another key reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide, a transformation that adds a carbon atom and creates a new chiral center.

| Reactant | Product | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 4-(1H-imidazol-2-yl)butan-2-ol | Grignard Reaction |

| Sodium borohydride (B1222165) (NaBH₄) | 3-(1H-imidazol-2-yl)propan-1-ol | Hydride Addition (Reduction) |

| Hydrogen cyanide (HCN) / Cyanide salt (e.g., KCN) | 4-hydroxy-4-(1H-imidazol-2-yl)butanenitrile | Cyanohydrin Formation |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde moiety in this compound to a primary alcohol, 3-(1H-imidazol-2-yl)propan-1-ol, can be accomplished using a variety of reducing agents. Mild, selective reagents such as sodium borohydride (NaBH₄) are effective for this transformation, as are more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of a similar ketone, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, to its corresponding alcohol using NaBH₄ has been documented, demonstrating the feasibility of this reaction on related structures. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(1H-imidazol-2-yl)propanoic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄). Milder, more selective oxidants can also be employed to minimize potential side reactions involving the imidazole (B134444) ring.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-(1H-imidazol-2-yl)propan-1-ol |

| Oxidation | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 3-(1H-imidazol-2-yl)propanoic acid |

The aldehyde functionality serves as a key building block in carbon-carbon bond-forming reactions, particularly condensation reactions. In the presence of a base, the protons on the carbon atom alpha to the carbonyl group become acidic, allowing for the formation of an enolate. This enolate can then act as a nucleophile, attacking another aldehyde molecule in an aldol (B89426) condensation or reacting with other electrophiles.

Another important reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. Furthermore, aldehydes are crucial components in multicomponent reactions, such as the Radziszewski imidazole synthesis, which combines a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form substituted imidazoles. mdpi.com The aldehyde group in this compound can also participate in condensation reactions with active methylene (B1212753) compounds, potentially leading to the formation of more complex heterocyclic systems through subsequent cyclization steps. nih.govmdpi.com

Reactivity of the Imidazole Heterocycle

The imidazole ring is an electron-rich aromatic system containing two nitrogen atoms. One nitrogen atom is pyrrole-like and contributes to the aromatic π-system, while the other is pyridine-like with a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties. globalresearchonline.netnih.gov This structure dictates its reactivity towards electrophiles and its ability to coordinate with metal ions.

The imidazole ring is activated towards electrophilic aromatic substitution. globalresearchonline.net Theoretical and experimental studies show that electrophilic attack is favored at the C-4 or C-5 positions. uobabylon.edu.iqnih.gov Attack at the C-2 position is generally disfavored unless the C-4 and C-5 positions are blocked. uobabylon.edu.iq Since this compound is already substituted at the C-2 position, electrophilic substitution reactions such as nitration, sulfonation, and halogenation are expected to occur at the C-4 and C-5 positions of the imidazole ring.

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | 3-(4-nitro-1H-imidazol-2-yl)propanal and/or 3-(5-nitro-1H-imidazol-2-yl)propanal |

| Bromination | Bromine (Br₂) in a suitable solvent | 3-(4,5-dibromo-1H-imidazol-2-yl)propanal |

| Sulfonation | Fuming sulfuric acid (H₂S₂O₇) | 2-(2-formylethyl)-1H-imidazole-4-sulfonic acid |

The pyridine-like nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons, making it an excellent ligand for coordination with a wide variety of metal ions. researchgate.netwikipedia.org Imidazole is classified as a pure sigma-donor ligand and forms stable complexes with numerous transition metals. wikipedia.org This coordinating ability is fundamental to the role of the histidine residue in metalloproteins. wikipedia.org

In this compound, the N-3 atom is the primary site for metal coordination. Additionally, the presence of the aldehyde oxygen atom introduces the possibility of the molecule acting as a bidentate ligand. It could potentially coordinate to a single metal center through both the imidazole nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This chelation would enhance the stability of the resulting metal complex. Imidazole derivatives are known to form complexes with metals such as iron, nickel, cobalt, and technetium. wikipedia.orgmdpi.com

| Property | Description |

|---|---|

| Primary Donor Atom | Pyridine-like Nitrogen (N-3) |

| Potential Secondary Donor Atom | Carbonyl Oxygen |

| Potential Coordination Mode | Monodentate (via N-3) or Bidentate (via N-3 and O) |

| Coordinating Metals | Fe(II), Ni(II), Co(II), Ru(II), Tc(V), etc. wikipedia.orgmdpi.com |

Acid-Base Properties and Tautomerism

The acid-base behavior and the potential for tautomerism are fundamental aspects of the chemical character of this compound, influencing its reactivity and interactions.

Acid-Base Properties

The this compound molecule possesses both acidic and basic centers. The imidazole ring is amphoteric in nature. nih.gov The pyrrole-type nitrogen (-NH-) can act as a weak acid, while the pyridine-type nitrogen (-N=) is basic. nih.gov The basicity of the imidazole ring in this compound is a key feature. The pKa of the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine. nih.govnih.gov This basicity is attributed to the ability of the resulting imidazolium (B1220033) cation to delocalize the positive charge over both nitrogen atoms. nih.gov The presence of the propanal substituent at the 2-position, which is an electron-withdrawing group, is expected to decrease the basicity of the imidazole ring to some extent compared to unsubstituted imidazole.

Conversely, the N-H proton of the imidazole ring is weakly acidic, with a pKa of around 14.5 for imidazole itself, making it slightly more acidic than alcohols. nih.gov The aldehyde proton is not typically considered acidic.

Tautomerism

Tautomerism is a significant feature of this compound, with two primary forms of tautomerism being possible: annular tautomerism of the imidazole ring and keto-enol tautomerism of the propanal side chain.

Annular Tautomerism: The imidazole ring can exist in two tautomeric forms where the proton on the nitrogen atom shifts between the two nitrogen atoms. nih.gov This is a common feature of N-unsubstituted imidazoles. clockss.org For this compound, this would involve the migration of the proton from N-1 to N-3, resulting in an equilibrium between two tautomeric forms. This process is generally rapid in solution. nih.gov

Keto-Enol Tautomerism: The propanal side chain can exhibit keto-enol tautomerism, where the aldehyde (keto form) is in equilibrium with its corresponding enol form, 3-(1H-imidazol-2-yl)prop-1-en-1-ol. Generally, for simple aldehydes, the keto form is thermodynamically more stable and predominates in the equilibrium mixture. quora.com However, the position of this equilibrium can be influenced by factors such as solvent and the potential for intramolecular hydrogen bonding. nih.gov

Due to the lack of specific experimental or computational studies on this compound, the exact equilibrium constants for these tautomeric forms are not known. However, based on the general principles of heterocyclic and carbonyl chemistry, it is expected that both annular and keto-enol tautomerism will be present.

| Property | Description | Inferred Values/Characteristics |

| Basicity | The ability of the pyridine-type nitrogen in the imidazole ring to accept a proton. | The pKa of the conjugate acid is expected to be slightly lower than 7 due to the electron-withdrawing nature of the propanal group. |

| Acidity | The ability of the N-H proton of the imidazole ring to be donated. | The pKa is expected to be around 14.5, similar to unsubstituted imidazole. |

| Annular Tautomerism | Equilibrium between the two tautomeric forms of the imidazole ring due to proton migration between N-1 and N-3. | Expected to occur, leading to a dynamic equilibrium between the two forms in solution. |

| Keto-Enol Tautomerism | Equilibrium between the aldehyde (keto) form and the enol form of the propanal side chain. | The keto form is expected to be the major tautomer under standard conditions. |

Intermolecular and Intramolecular Reaction Pathways

The presence of both an imidazole ring and an aldehyde group in this compound allows for a variety of intermolecular and intramolecular reactions. The imidazole moiety can act as a nucleophile or a base, while the aldehyde group is an electrophilic center susceptible to nucleophilic attack.

Intermolecular Reactions

Reactions of the Aldehyde Group: The aldehyde functional group can undergo a wide range of typical intermolecular reactions. These include nucleophilic additions, condensations, and oxidations. For instance, it can react with amines to form imines (Schiff bases), with alcohols to form hemiacetals and acetals, and with organometallic reagents such as Grignard reagents to yield secondary alcohols. The imidazole ring itself, being basic, could potentially catalyze some of these reactions. Imidazole and its derivatives are known to be effective organocatalysts for various transformations, including those involving aldehydes. ias.ac.in

Reactions of the Imidazole Ring: The imidazole ring can participate in several intermolecular reactions. The basic nitrogen can be alkylated or acylated. Electrophilic substitution on the imidazole ring is also possible, though the presence of the deactivating propanal group might influence the regioselectivity of such reactions. isca.me

Intramolecular Reactions

The proximity of the imidazole ring and the aldehyde group in this compound creates the potential for intramolecular reactions.

Intramolecular Cyclization: One plausible intramolecular reaction is the cyclization involving the nucleophilic nitrogen of the imidazole ring and the electrophilic carbon of the aldehyde group. This could potentially lead to the formation of a bicyclic hemiaminal or related structures, particularly under acidic or basic conditions. While no specific studies on this intramolecular cyclization for this compound have been found, intramolecular reactions of this nature are known in related systems.

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the N-H of the imidazole ring and the carbonyl oxygen of the aldehyde group could influence the conformation and reactivity of the molecule. Such hydrogen bonding could affect the equilibrium of the tautomeric forms and the accessibility of the reactive sites. nih.gov

Stereoselective Transformations Involving this compound

The aldehyde group in this compound provides a handle for various stereoselective transformations, allowing for the synthesis of chiral molecules.

Nucleophilic Addition to the Aldehyde: The prochiral center of the aldehyde carbonyl group can be a target for stereoselective nucleophilic additions. By employing chiral reagents or catalysts, it is possible to achieve enantioselective or diastereoselective formation of chiral alcohols. For example, the use of chiral reducing agents could lead to the formation of one enantiomer of the corresponding alcohol, 3-(1H-imidazol-2-yl)propan-1-ol, in excess.

Aldol and Related Reactions: The aldehyde can act as an electrophile in stereoselective aldol reactions. In the presence of a chiral catalyst, the reaction of the enolate of a ketone or another aldehyde with this compound could proceed with high stereocontrol, leading to the formation of chiral β-hydroxy carbonyl compounds.

Use as a Chiral Building Block: If this compound were to be resolved into its enantiomers (which would require a chiral center to be introduced, for example, on the side chain), or if a chiral catalyst is used to effect a reaction, the resulting chiral imidazole-containing products could serve as valuable building blocks in the synthesis of more complex, biologically active molecules. The imidazole moiety is a common feature in many natural products and pharmaceuticals. nih.gov

Currently, there is a lack of published research specifically detailing stereoselective transformations involving this compound. The discussion above is therefore based on the established principles of asymmetric synthesis and the known reactivity of aldehydes. nih.govnih.gov

Synthesis and Exploration of 3 1h Imidazol 2 Yl Propanal Derivatives and Analogues

Design and Synthesis of Functionalized Derivatives

The aldehyde and imidazole (B134444) moieties of 3-(1H-imidazol-2-yl)propanal are key to its synthetic versatility. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic addition, while the imidazole ring can participate in N-alkylation, coordination with metal ions, and serve as a catalytic entity.

Introduction of Carboxylic Acid, Ester, and Amide Functionalities

The aldehyde group of this compound can be readily transformed into carboxylic acid, ester, and amide functionalities, thereby introducing new properties and potential applications for the resulting molecules.

Carboxylic Acid Derivatives: The oxidation of the aldehyde group in this compound to a carboxylic acid, yielding 3-(1H-imidazol-2-yl)propanoic acid, can be achieved using a variety of oxidizing agents. elsevierpure.comnih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). nih.gov The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. For instance, the Tollens' reagent, a weak oxidizing agent, can selectively oxidize aldehydes. nih.gov

Ester Derivatives: Esterification can be accomplished directly from this compound through oxidative esterification. This one-pot reaction involves treating the aldehyde with an alcohol in the presence of an oxidizing agent and a suitable catalyst. vt.edu Palladium-catalyzed systems, for example, can facilitate the conversion of aldehydes to esters. jopir.in Alternatively, the corresponding carboxylic acid, 3-(1H-imidazol-2-yl)propanoic acid, can be esterified using classic methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amide Derivatives: Amides of 3-(1H-imidazol-2-yl)propanoic acid can be synthesized through several routes. One common method is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine. Another approach is reductive amination, which involves the reaction of this compound with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form an intermediate imine that is subsequently reduced to the corresponding amine. mdpi.comtandfonline.com This amine can then be acylated to form the desired amide.

Interactive Table: Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

| Derivative | Starting Material | Reagents | Product |

| Carboxylic Acid | This compound | 1. Tollens' Reagent (Ag(NH₃)₂⁺)2. H₃O⁺ | 3-(1H-imidazol-2-yl)propanoic acid |

| Ester | This compound | R'OH, Pd(OAc)₂, Oxidant | Alkyl 3-(1H-imidazol-2-yl)propanoate |

| Amide | 3-(1H-imidazol-2-yl)propanoic acid | 1. SOCl₂2. R'R''NH | N,N-Disubstituted-3-(1H-imidazol-2-yl)propanamide |

Formation of Imine, Enamine, and Oxime Derivatives

The carbonyl group of this compound readily reacts with primary and secondary amines, as well as hydroxylamine, to form imines, enamines, and oximes, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. researchgate.netnih.gov

Imine Derivatives: The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. researchgate.net The pH of the reaction is crucial, as high acidity can protonate the amine, rendering it non-nucleophilic, while low acidity may not be sufficient to promote the dehydration step. nih.gov

Enamine Derivatives: When this compound is treated with a secondary amine (R₂NH), an enamine is formed. acs.orgsciopen.com The mechanism is similar to imine formation up to the iminium ion intermediate. Since the nitrogen in a secondary amine lacks a second proton to be eliminated, a proton is instead removed from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. nih.gov

Oxime Derivatives: Oximes are formed through the condensation of this compound with hydroxylamine (NH₂OH). acs.orgacs.org This reaction is also typically carried out in a weakly acidic medium. acs.org The resulting oximes can exist as E/Z stereoisomers.

Interactive Table: Synthesis of Imine, Enamine, and Oxime Derivatives

| Derivative Type | Reactant | Product |

| Imine | Primary Amine (R'NH₂) | N-Substituted-3-(1H-imidazol-2-yl)propan-1-imine |

| Enamine | Secondary Amine (R'R''NH) | 1-(1H-imidazol-2-yl)-3-(dialkylamino)prop-1-ene |

| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |

Incorporation into Polycyclic and Fused Ring Systems

The reactivity of both the aldehyde and the imidazole functionalities of this compound allows for its incorporation into more complex polycyclic and fused ring systems. These reactions can proceed through various pathways, including intramolecular cyclizations and multi-component reactions.

One potential strategy involves the initial functionalization of the aldehyde group to introduce a second reactive site, followed by a cyclization reaction involving the imidazole ring. For instance, a Knoevenagel condensation of the aldehyde with a compound containing an active methylene (B1212753) group could be followed by an intramolecular cyclization to form a fused pyridone ring.

Another approach is to utilize the imidazole ring as a nucleophile in reactions that form new rings. For example, reaction with a bifunctional electrophile could lead to the formation of a fused ring system. Iron-catalyzed C-H amination has been shown to be an effective method for constructing imidazole-fused ring systems. nih.gov Additionally, the van Leusen imidazole synthesis and subsequent intramolecular reactions like the Heck reaction can be employed to create fused imidazoles. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts (e.g., Catalysis, Materials Science)

The structural features of this compound and its derivatives, particularly the imidazole ring, are of significant interest in the fields of catalysis and materials science. The imidazole moiety can act as a ligand for metal catalysts, a proton shuttle, or a hydrogen bond donor/acceptor. chalmers.se

In catalysis, the nitrogen atoms of the imidazole ring can coordinate with transition metals, influencing the catalytic activity and selectivity of the metal center. acs.org The steric and electronic properties of substituents on the imidazole ring and the propanal side chain can be systematically varied to probe their effects on catalytic performance. For example, in a metal-catalyzed oxidation reaction, electron-donating groups on the imidazole ring might enhance the catalytic activity by increasing the electron density on the metal center. Chiral bicyclic imidazole structures have been designed as effective organocatalysts for various chemical transformations. conicet.gov.ar

In materials science, imidazole-containing molecules are utilized in the development of polymers, ionic liquids, and coordination frameworks. nih.gov The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a valuable functional group for creating materials with specific properties, such as thermal stability, conductivity, and porosity. elsevierpure.comresearchgate.net The propanal-derived functional groups can be used to tune the solubility, processability, and cross-linking capabilities of these materials. For instance, the incorporation of carboxylic acid or amide functionalities could enhance the hydrophilicity and hydrogen-bonding capacity of a polymer.

Interactive Table: Hypothetical SAR Data in Catalysis

| Derivative of this compound | Modification | Catalytic Application | Hypothetical Activity |

| Base Compound | None | Aldol (B89426) Condensation | Moderate |

| Carboxylic Acid Derivative | Oxidation of aldehyde | Lewis Acid Catalysis | Enhanced |

| N-Methylated Imidazole Derivative | Alkylation of imidazole | C-C Coupling | Increased |

| Bulky Ester Derivative | Esterification of aldehyde | Asymmetric Synthesis | High Selectivity |

Oligomerization and Polymerization Reactions Initiated by or Involving Derivatives

The bifunctional nature of this compound and its derivatives makes them interesting candidates for oligomerization and polymerization reactions. Both the aldehyde and the imidazole ring can participate in polymerization processes.

The aldehyde functionality can undergo polymerization through mechanisms such as aldol condensation, especially under basic conditions. This could lead to the formation of oligomers or polymers with repeating units containing hydroxyl and carbonyl groups. However, such polymerizations are often complex and can lead to a mixture of products.

A more controlled approach to polymerization would involve converting the aldehyde to a more stable and polymerizable functional group. For example, the propanal side chain could be modified to introduce a vinyl or acrylic group, which could then undergo free-radical or controlled radical polymerization. The synthesis of 4(5)-vinylimidazole and its subsequent polymerization is a well-established method for producing polymers with pendant imidazole groups. acs.org

The imidazole ring itself can be a key component of the polymer backbone. Polyimidazoles can be synthesized through various methods, including the polycondensation of imidazole-containing monomers. acs.org Furthermore, the imidazole ring can be used to initiate or mediate polymerization. For example, imidazole can act as a catalyst for the ring-opening polymerization of cyclic esters.

Oligomers based on an imidazole-4,5-dicarboxylic acid scaffold have been synthesized, demonstrating the utility of the imidazole core in creating structured oligomeric compounds. nih.gov Water-soluble oligomers have also been prepared from imidazole, which can aggregate with cations and form hollow spheres.

Advanced Spectroscopic and Analytical Characterization of 3 1h Imidazol 2 Yl Propanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Detailed 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Analysis

One-dimensional (1D) NMR spectroscopy is fundamental for determining the basic structure of 3-(1H-imidazol-2-yl)propanal.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the imidazole (B134444) ring, the propyl chain, and the aldehyde group. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, the aldehyde proton would appear significantly downfield (typically δ 9-10 ppm). The protons on the carbon adjacent to the aldehyde group and the imidazole ring would also have characteristic shifts. Spin-spin coupling between adjacent protons would result in signal splitting, providing information on the connectivity of the carbon skeleton.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde would be highly deshielded, appearing at a chemical shift of around 200 ppm. The carbons of the imidazole ring would have characteristic shifts in the aromatic region, and the aliphatic carbons of the propyl chain would be found upfield.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the two nitrogen atoms in the imidazole ring, helping to distinguish between them.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-aldehyde | 9.5 - 10.0 | t | ~1-3 |

| CH₂ (adjacent to C=O) | 2.8 - 3.2 | dt | |

| CH₂ (adjacent to imidazole) | 2.9 - 3.3 | t | |

| Imidazole H-4/H-5 | 6.8 - 7.2 | d | |

| Imidazole NH | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 195 - 205 |

| C-2 (imidazole) | 140 - 150 |

| C-4/C-5 (imidazole) | 115 - 130 |

| CH₂ (adjacent to C=O) | 40 - 50 |

| CH₂ (adjacent to imidazole) | 25 - 35 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the propanal chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the propanal chain and the imidazole ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the structure of a compound.

Accurate Mass Determination and Molecular Formula Elucidation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accurate mass allows for the unambiguous determination of the molecular formula, C₆H₈N₂O in the case of this compound, by distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

By inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) experiments can be performed. The resulting fragmentation pattern provides a "fingerprint" of the molecule, and analysis of the fragment ions can be used to confirm the connectivity of the atoms within the structure. For this compound, characteristic fragments would be expected from the cleavage of the propanal side chain and the imidazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1720-1740 cm⁻¹. Other characteristic bands would include the N-H stretch of the imidazole ring (around 3200-3500 cm⁻¹), C-H stretches for the aliphatic and aromatic portions, and C=N and C=C stretching vibrations from the imidazole ring.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be useful for characterizing the molecule. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric vibrations of the imidazole ring are often more intense in Raman than in IR spectra, providing a more detailed fingerprint of the heterocyclic moiety.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule in the solid state. For this compound and its derivatives, X-ray crystallography offers critical insights into their steric and electronic properties, as well as the nature of intermolecular interactions that govern their crystal packing.

For instance, studies on derivatives reveal that the imidazole ring is typically planar. nih.gov The orientation of the side chain relative to the imidazole ring is a key conformational feature. In the crystal structure of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one, the benzene (B151609) and imidazole rings are nearly perpendicular to each other, with a dihedral angle of 89.3(1)°. researchgate.net This perpendicular arrangement minimizes steric repulsion between the two ring systems. In contrast, the ethylene (B1197577) group in 3-(1H-imidazol-1-yl)propanenitrile adopts a staggered conformation. nih.gov

Hydrogen bonding plays a significant role in the crystal packing of imidazole derivatives. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). nih.gov In the crystal structure of (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, intermolecular O-H···N hydrogen bonds link the molecules into chains. nih.gov Similarly, weak C-H···N interactions can also influence the molecular assembly in the solid state. nih.gov

The detailed structural parameters obtained from X-ray diffraction are crucial for understanding the structure-property relationships of these compounds and for the design of new derivatives with specific functionalities.

Interactive Data Table: Crystallographic Data for Selected Imidazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | C₁₂H₁₂N₂O | Monoclinic | P2₁/c | 12.5860(14) | 10.3777(12) | 8.0771(9) | 102.095(2) | researchgate.net |

| (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol | C₁₂H₁₄N₂O | Monoclinic | P2₁ | 8.021(4) | 6.069(3) | 11.629(5) | 90.13(5) | nih.gov |

| 3-(1H-imidazol-1-yl)propanenitrile | C₆H₇N₃ | Monoclinic | P2₁/c | 7.2348(4) | 11.2309(7) | 7.8422(5) | 98.675(3) | nih.gov |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (where applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the two primary chiroptical spectroscopic methods used to determine the enantiomeric purity and absolute configuration of chiral compounds. kud.ac.innih.gov These techniques are particularly valuable when dealing with chiral derivatives of this compound, where the introduction of a stereocenter gives rise to optical activity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. spectroscopyeurope.com A CD spectrum consists of positive or negative peaks (known as Cotton effects) in regions where the molecule has an electronic absorption. The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the molecule. For enantiomers, the CD spectra are mirror images of each other, with Cotton effects of equal magnitude but opposite signs. spectroscopyeurope.com This property allows for the determination of enantiomeric purity. By comparing the experimental CD spectrum of an unknown sample to that of a known enantiomer, its absolute configuration can be assigned. Quantum mechanical calculations, such as time-dependent density functional theory (TDDFT), are often employed to predict the CD spectra for a given absolute configuration, which can then be compared with the experimental data for a reliable assignment. nih.govnih.gov Studies on chiral imidazole derivatives have demonstrated how small structural changes can lead to significant variations in their solid-state aggregation and, consequently, their chiroptical properties. rsc.org

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in The shape of an ORD curve, particularly in the vicinity of an absorption band (where it shows a Cotton effect), is highly sensitive to the stereochemistry of the molecule. kud.ac.in Similar to CD, the ORD curve of one enantiomer is the mirror image of the other. The calculation of ORD curves provides a reliable method for assigning the absolute configuration of conformationally flexible molecules. nih.govacs.org

For derivatives of this compound that are chiral, these techniques are essential. For example, if a chiral center is introduced in the propanal side chain, CD and ORD can be used to monitor the success of an asymmetric synthesis or a chiral resolution by quantifying the enantiomeric excess. Furthermore, by comparing the experimental chiroptical data with computational predictions, the absolute configuration (R or S) of the stereocenter can be determined without the need for X-ray crystallography, which requires the formation of a suitable single crystal. spectroscopyeurope.com

Interactive Data Table: Chiroptical Data for a Representative Chiral Imidazole Derivative

| Compound | Technique | Wavelength (nm) | Observation | Application | Ref. |

| Chiral Cobalt(III) Complex with Imidazole-containing Ligand | CD | 480 | Positive peak | Evidence of spontaneous resolution | nih.gov |

| CD | 350 | Negative peak | upon crystallization | nih.gov | |

| Chiral 1-methyl-1H-imidazole π-conjugated derivatives | CD | Not specified | Significant variations in solid-state aggregation | Characterization of thin-film properties | rsc.org |

| N-Heterocyclic Carbene Precursors containing remote chirality centers | VCD | 1200-1400 cm⁻¹ | Significant differences in sign and shape | Configurational assignment of C-1' epimers | mdpi.com |

Computational and Theoretical Studies of 3 1h Imidazol 2 Yl Propanal

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-(1H-imidazol-2-yl)propanal. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about the molecule's geometry, electronic structure, and spectroscopic properties.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Due to the presence of a flexible propanal side chain, the molecule can exist in several conformations. A thorough conformational landscape analysis is necessary to identify the most stable conformers and the energy barriers between them.

Such an analysis would typically be performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p). The process involves systematically rotating the single bonds in the propanal chain and performing a geometry optimization for each starting geometry. The resulting energies of the optimized structures allow for the determination of the relative populations of each conformer at a given temperature using the Boltzmann distribution.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | ||

| C-C (aldehyde) | 1.51 | ||

| C-C (ethyl) | 1.54 | ||

| C-C (imidazole) | 1.38 | ||

| C-N (imidazole) | 1.37 | ||

| N-H (imidazole) | 1.01 | ||

| O=C-C | 124.5 | ||

| C-C-C | 112.0 | ||

| C-C-C (imidazole) | 120.0 | ||

| C-N-C (imidazole) | 108.0 | ||

| C-C-C-C | 180.0 (anti) |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would likely be centered on the electron-withdrawing propanal group. This separation of the FMOs suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The charge distribution within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis or by calculating the Molecular Electrostatic Potential (MEP). NBO analysis provides information about the delocalization of electron density and the strength of intramolecular interactions. The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized geometry. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. These calculations can predict the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. For reactions involving this compound, such as its oxidation, reduction, or participation in condensation reactions, computational transition state analysis can provide detailed mechanistic insights.

The process involves identifying a plausible reaction pathway and then searching for the transition state structure connecting the reactants and products. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state indeed connects the desired reactants and products.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide information about a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can be used to study the explicit interactions between this compound and solvent molecules. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a trajectory that describes the dynamic behavior of the system.

MD simulations can be used to investigate:

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute molecule, including the formation of hydrogen bonds between the solvent and the imidazole and propanal moieties.

Conformational Dynamics: The time evolution of the molecule's conformation in solution, providing insights into its flexibility and the accessibility of different conformers.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated from the simulation trajectory.

QSAR Modeling for Predicting Performance in Non-Biological Applications (e.g., Catalytic Efficiency)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to correlate the structural or physicochemical properties of a series of compounds with their activity in a particular application. While often used in drug discovery, QSAR can also be applied to non-biological applications, such as predicting the catalytic efficiency of a molecule or its performance as a corrosion inhibitor.

For a series of imidazole derivatives including this compound, a QSAR model could be developed to predict their catalytic activity in a specific reaction. This would involve:

Data Set: A collection of imidazole derivatives with experimentally measured catalytic efficiencies.

Descriptor Calculation: For each molecule in the data set, a set of molecular descriptors (e.g., electronic, steric, and topological properties calculated using quantum chemistry or other methods) is generated.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and by using an external test set of molecules that were not used in the model building process.

Such a model could then be used to predict the catalytic efficiency of new, unsynthesized imidazole derivatives, thereby guiding the design of more effective catalysts.

Research Applications of 3 1h Imidazol 2 Yl Propanal in Specific Chemical Disciplines

Role in Catalysis and Organocatalysis

The unique electronic and structural characteristics of the imidazole (B134444) ring make it a privileged scaffold in the design of both metal-based and metal-free catalysts. researchgate.net The presence of both a nucleophilic/basic nitrogen atom and an acidic N-H proton allows it to participate in various catalytic cycles.

Ligand Design for Homogeneous and Heterogeneous Metal Catalysis

The imidazole nucleus is a common structural motif in ligands for transition metal catalysis due to the excellent σ-donating properties of its sp2-hybridized nitrogen atom. tesisenred.net The 3-(1H-imidazol-2-yl)propanal molecule could serve as a versatile ligand in several ways.

Monodentate and Bidentate Coordination: Primarily, it can act as a monodentate ligand, coordinating to a metal center through its pyridine-like nitrogen (N3). This interaction is fundamental in stabilizing metal complexes used in reactions like cross-coupling, hydrogenation, and hydroformylation. benthamscience.comresearchgate.net Furthermore, the aldehyde's oxygen atom, although a weaker donor, could potentially engage in secondary coordination to form a chelate ring, particularly with hard metal cations. The flexibility of the three-carbon chain would be crucial in determining the stability and bite angle of such a chelate.

N-Heterocyclic Carbene (NHC) Precursor: The C2-proton of an imidazolium (B1220033) salt is acidic and can be deprotonated to form an N-Heterocyclic Carbene (NHC), a class of powerful σ-donating ligands that form robust bonds with transition metals. acs.orgresearchgate.net While this compound is not an imidazolium salt itself, N-alkylation followed by deprotonation would convert it into a functionalized NHC ligand. The propanal group would offer a unique functional handle away from the metal center, allowing for catalyst immobilization, modification of solubility, or introduction of secondary catalytic sites.

P,N-Ligand Synthesis: The aldehyde functionality is a versatile precursor for synthesizing more complex ligand architectures. For instance, condensation with a chiral amino alcohol followed by reduction could yield chiral P,N-ligands, which are highly effective in asymmetric catalysis. nih.gov Axially chiral imidazole-based P,N-ligands have demonstrated success in challenging enantioselective reactions, such as the copper-catalyzed alkyne addition to nitrones. nih.gov

Table 1: Examples of Imidazole-Based Ligands in Homogeneous Catalysis This table presents data for analogous imidazole-containing ligand systems to illustrate potential applications.

| Catalyst System | Ligand Type | Catalytic Reaction | Key Findings |

| Copper(I) with Axially Chiral Imidazole-P,N-Ligand | Chiral P,N-Ligand | Enantioselective alkyne addition to nitrones | High yields and excellent enantioselectivities (up to 99% ee) were achieved by tuning the ligand's steric properties. nih.gov |

| Palladium(II) with NHC Ligand | N-Heterocyclic Carbene | Suzuki-Miyaura cross-coupling | Highly active catalyst systems, allowing reactions with very low catalyst loadings (down to 10 ppm). tesisenred.net |

| Ruthenium(II) with Chiral Bicyclic Imidazole | Lewis Base | Asymmetric Steglich Rearrangement | Rational design of the catalyst's bond angles led to high efficiency and enantioselectivity in C-acylation reactions. dntb.gov.ua |

Organocatalytic Activation and Enantioselective Transformations

Imidazole and its derivatives are effective organocatalysts, capable of acting as nucleophilic or general base catalysts. rsc.orgias.ac.in The structure of this compound suggests several potential modes of organocatalytic activity.

Nucleophilic Catalysis: The imidazole ring can act as a nucleophilic catalyst, particularly in acylation reactions. It can activate acyl donors (like anhydrides or acyl halides) by forming a highly reactive acylimidazolium intermediate. Chiral bicyclic imidazole catalysts have been successfully employed in direct enantioselective C-acylation reactions. chinesechemsoc.org Although the C2-substituent in this compound might sterically hinder this process compared to N-methylimidazole, the principle remains applicable.

Enamine/Iminium Catalysis: The aldehyde group is a key functionality for enamine and iminium ion catalysis. While the imidazole ring itself is not a secondary amine, the molecule could be used as a precursor. For example, reductive amination with a chiral primary amine could generate a chiral secondary amine tethered to an imidazole ring. This new molecule could then catalyze reactions via enamine intermediates, with the imidazole moiety potentially influencing reactivity or selectivity through hydrogen bonding or by acting as a general acid/base.

Brønsted Base Catalysis: The basic nature of the imidazole ring allows it to function as a general base catalyst, deprotonating substrates to initiate reactions. This mode of catalysis is common in multicomponent reactions where imidazole has been shown to efficiently promote the synthesis of diverse heterocyclic compounds. rsc.org

Mechanistic Investigation of Catalytic Cycles

The bifunctional nature of this compound, possessing both a proton donor/acceptor site (imidazole N-H) and an electrophilic center (aldehyde), makes it an interesting subject for mechanistic studies. In metal-catalyzed reactions, investigations could probe the influence of the C2-propanal group on the electronic properties of the metal center through spectroscopic and computational methods. In organocatalysis, studies could focus on identifying key intermediates, such as acylimidazolium ions or enamine species, and understanding how the imidazole ring participates in proton transfer steps, which are often crucial for catalytic turnover. The photochemistry of a related compound, imidazole-2-carbaldehyde, has been shown to generate radical species and hydrogen peroxide, indicating that this compound could also participate in photo-redox catalytic cycles. nih.gov

Applications in Advanced Materials Science

The imidazole ring is a valuable building block in materials science due to its rigidity, thermal stability, and ability to form coordination bonds and hydrogen-bonding networks. lifechemicals.com The aldehyde functionality adds a reactive site for covalent bond formation, making this compound a promising precursor for functional materials.

Precursors for Functional Polymer and Biopolymer Synthesis

Polymers containing imidazole groups are known for a wide range of applications, including as polyelectrolytes, hydrogels, and catalyst supports. researchgate.netchemicalbook.com this compound could be incorporated into polymeric structures through several routes.

Condensation Polymerization: The aldehyde group can participate in condensation reactions with diols, diamines, or other difunctional monomers to form polymers like polyacetals or polyimines (Schiff bases). The resulting polymers would feature imidazole rings as pendant groups, imparting properties such as pH-responsiveness, metal-chelating capabilities, or catalytic activity.

Monomer Modification: The aldehyde can be chemically transformed into other polymerizable groups. For example, a Wittig reaction could convert the aldehyde into a vinyl group, yielding a substituted vinylimidazole monomer. Free-radical polymerization of such monomers, analogous to the well-established polymerization of 1-vinylimidazole, would produce polymers with tailored properties. wikipedia.orgresearchgate.net Copolymers with monomers like N-isopropylacrylamide could lead to double stimuli-responsive (pH and temperature) materials. mdpi.com

Biopolymer Functionalization: The aldehyde group can be used to covalently attach the molecule to biopolymers like proteins or polysaccharides (e.g., chitosan) through reductive amination with exposed amine groups. This could be used to introduce the metal-binding or pH-buffering properties of the imidazole ring into biomaterials for applications in drug delivery or tissue engineering. mdpi.com

Table 2: Properties of Polymers Derived from Imidazole-Based Monomers This table presents data for polymers made from analogous imidazole monomers to illustrate potential properties.

| Monomer(s) | Polymer Type | Key Properties & Applications |

| 1-Vinylimidazole (VIm) | Homopolymer (Poly(VIm)) | Water-soluble; acts as base, nucleophile, and chelating agent; used in coatings, fuel cell membranes, CO2 adsorption. chemicalbook.com |

| 1-Vinylimidazole, N-Vinylpyrrolidone | Cationic Copolymer | Polyelectrolyte; used as flocculant for water treatment, corrosion inhibitor, additive for drilling fluids. wikipedia.org |

| N-isopropylacrylamide, 1-vinylimidazole | Stimuli-Responsive Block Copolymer | Exhibits both temperature and pH sensitivity in aqueous solution, forming micelles or other self-assembled structures. mdpi.com |

| N-methylimidazole, p-dichloroxylene | Porous Organic Polymer | High surface area; used for CO2 capture and as a reusable acid catalyst for synthesizing benzimidazole (B57391) derivatives. rsc.org |

Building Blocks for Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct ordered assemblies. The imidazole ring is an excellent component for such systems.

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used as ligands to construct MOFs. nih.govresearchgate.net The nitrogen atoms of the imidazole ring in this compound can coordinate to metal ions, acting as a linker to form porous, crystalline frameworks. The propanal group could either be a non-coordinating functional group that lines the pores of the MOF, available for post-synthetic modification, or it could participate in secondary interactions within the framework. Imidazole-based MOFs have applications in gas storage, separation, and catalysis. rsc.orgacs.org

Hydrogen-Bonded Networks: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the pyridine-like nitrogen). This self-complementary nature allows it to form robust hydrogen-bonded chains and networks. The presence of the aldehyde's carbonyl oxygen provides an additional hydrogen bond acceptor site. These interactions can guide the self-assembly of the molecule in the solid state to form well-defined supramolecular structures. nih.gov

Inorganic-Organic Hybrids: Imidazolium salts (formed by N-alkylation of the imidazole) can act as structure-directing agents or counterions in the formation of inorganic-organic hybrid materials, such as polyoxometalates or metal halides. nih.govacs.org The functionalized propanal side chain could be used to tune the solubility and interfacial properties of these hybrid materials.

Components in Sensing Materials or Optoelectronic Devices

The imidazole nucleus is a common structural motif in materials designed for sensing and optoelectronic applications due to its favorable electronic and photophysical properties. researchgate.net While direct research on this compound in these specific applications is not extensively documented, the broader class of imidazole derivatives has been widely investigated, providing a strong basis for its potential utility.

Imidazole-containing compounds are integral to the development of fluorescent chemosensors. unigoa.ac.in The nitrogen atoms in the imidazole ring can act as binding sites for various analytes, including metal ions. mdpi.com Upon binding, the electronic properties of the imidazole ring are altered, leading to a detectable change in the fluorescence of the molecule, such as quenching or enhancement of the emission. rsc.org For instance, imidazole-based fluorescent probes have been designed for the selective detection of ions like Ag+ and Hg2+ in aqueous media. jlu.edu.cnrsc.org The aldehyde group of this compound could be chemically modified to incorporate a fluorophore, creating a sensor where the imidazole ring serves as the recognition element.

In the field of optoelectronics, imidazole derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). tandfonline.com Their electron-withdrawing nature makes them suitable for use as emitters, host materials, and electron-transporting materials. researchgate.nettandfonline.com By incorporating imidazole derivatives into the emissive layer of an OLED, it is possible to achieve efficient electroluminescence. nih.gov The performance of such devices is often characterized by parameters like external quantum efficiency (EQE), current efficiency, and CIE color coordinates. The specific properties can be tuned by modifying the chemical structure of the imidazole derivative. mdpi.com

Below is a table summarizing the performance of OLEDs based on various imidazole derivatives, illustrating the potential of this class of compounds in optoelectronic devices.

| Imidazole Derivative Class | Device Role | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates |

| Carbazole-π-Imidazole | Emitter | 4.43 | Deep-Blue | (0.159, 0.080) nih.gov |

| Pyrene[4,5-d]imidazole-Pyrene | Emitter | 8.52 | Blue | Not Specified chinesechemsoc.org |